(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate
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Overview
Description
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate is an organic compound with the molecular formula C16H28O2 It is a member of the acetate esters and is known for its distinctive structure, which includes a methyl group, an isopropenyl group, and a decenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,6S)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate
- (3R,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate
- (3R,6S)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate
Uniqueness
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
73395-36-5 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(3S,6R)-3-methyl-6-prop-1-en-2-yldec-9-enyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3/t14-,16+/m0/s1 |
InChI Key |
UJJKWQRTTYLTQL-GOEBONIOSA-N |
Isomeric SMILES |
C[C@@H](CC[C@@H](CCC=C)C(=C)C)CCOC(=O)C |
Canonical SMILES |
CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |
Origin of Product |
United States |
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